molecular formula C14H16BNO3 B2734947 3-Formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 1417200-10-2

3-Formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B2734947
CAS No.: 1417200-10-2
M. Wt: 257.1
InChI Key: FHRUKEDMQOVTNB-UHFFFAOYSA-N
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Description

3-Formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boronic ester derivative featuring a formyl group at the 3-position and a benzonitrile backbone. The pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling applications in pharmaceutical and materials chemistry . The formyl substituent distinguishes it from other analogs by providing a reactive handle for further functionalization (e.g., condensation or reduction reactions).

Properties

IUPAC Name

3-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BNO3/c1-13(2)14(3,4)19-15(18-13)12-6-10(8-16)5-11(7-12)9-17/h5-7,9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRUKEDMQOVTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C#N)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves a multi-step process. One common method includes the borylation of a suitable aromatic precursor using a palladium-catalyzed Suzuki-Miyaura coupling reaction. The reaction conditions often involve the use of bis(pinacolato)diboron, a palladium catalyst, and a base such as potassium carbonate in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The boronate ester can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides.

Major Products

    Oxidation: 3-Carboxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.

    Reduction: 3-Formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine.

    Substitution: Various biaryl compounds depending on the aryl halide used.

Scientific Research Applications

3-Formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its reactivity with various nucleophiles and electrophiles. The boronate ester group facilitates cross-coupling reactions, while the formyl and nitrile groups can undergo further functionalization. These reactions are often mediated by transition metal catalysts, which activate the compound towards nucleophilic attack .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key analogs differ in substituents at the 3- or 5-positions of the benzene ring. A comparative analysis is summarized below:

Compound Substituent(s) Molecular Formula Molecular Weight Key Properties
Target: 3-Formyl-5-(dioxaborolan-2-yl)benzonitrile 3-CHO, 5-Bpin C₁₄H₁₅BNO₃ 271.09 g/mol Formyl group enhances electrophilicity; reactive in post-coupling modifications.
3-Fluoro-2-(dioxaborolan-2-yl)benzonitrile 3-F, 2-Bpin C₁₃H₁₄BFNO₂ 257.07 g/mol Fluorine’s electron-withdrawing effect increases stability and coupling efficiency.
3-Methyl-5-(dioxaborolan-2-yl)benzonitrile 3-CH₃, 5-Bpin C₁₄H₁₇BNO₂ 253.11 g/mol Methyl group offers steric hindrance, potentially slowing coupling kinetics.
3-Chloro-5-(dioxaborolan-2-yl)benzonitrile 3-Cl, 5-Bpin C₁₃H₁₅BClNO₂ 271.54 g/mol Chlorine increases oxidative stability but may require harsher coupling conditions.
3-(Trifluoromethyl)-5-(dioxaborolan-2-yl)benzonitrile 3-CF₃, 5-Bpin C₁₄H₁₄BF₃NO₂ 315.07 g/mol Strong electron-withdrawing CF₃ group accelerates coupling reactivity .
5-Amino-2-(dioxaborolan-2-yl)benzonitrile 5-NH₂, 2-Bpin C₁₃H₁₇BN₂O₂ 244.10 g/mol Amino group’s electron-donating nature may reduce coupling efficiency.

Reactivity in Cross-Coupling Reactions

  • Electron-Withdrawing Groups (EWGs):
    • The formyl group (CHO) in the target compound enhances electrophilicity at the boron center, facilitating transmetallation in Suzuki-Miyaura reactions .
    • Trifluoromethyl (CF₃) and chloro (Cl) substituents similarly improve reactivity due to their strong EW effects .

Stability and Handling

  • Formyl-Containing Compound:
    • The aldehyde group may render the compound sensitive to oxidation, necessitating storage under inert conditions.
  • Chloro and Fluoro Analogs:
    • Halogenated derivatives (e.g., 3-Cl, 4-F) exhibit higher thermal stability, often stored at 0–6°C to prevent decomposition .
  • Amino-Substituted Analogs: Amino groups may introduce hygroscopicity, requiring anhydrous handling .

Target Compound

  • The formyl group enables post-coupling modifications, such as:
    • Reduction: Conversion to hydroxymethyl or amine derivatives.
    • Condensation: Formation of imines or hydrazones for bioconjugation .
  • Applications in synthesizing bioactive molecules or functional materials where tailored reactivity is critical.

Structural Analogs

  • Fluoro and Trifluoromethyl Derivatives:
    • Widely used in agrochemicals and pharmaceuticals due to enhanced metabolic stability .
  • Amino Derivatives: Serve as intermediates for heterocycle synthesis (e.g., indoles, benzodiazepines) .

Biological Activity

3-Formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a dioxaborolane moiety, which enhances its reactivity and biological interactions. The molecular formula is C18H22B2O4NC_{18}H_{22}B_{2}O_{4}N, and it has a molecular weight of 346.19 g/mol. The presence of the formyl group and benzonitrile structure contributes to its biological properties.

Mechanisms of Biological Activity

Research indicates that compounds containing boron can interact with various biological targets. The dioxaborolane moiety is known for its ability to form reversible covalent bonds with biomolecules, which can modulate enzyme activity and influence cellular signaling pathways.

1. Antioxidant Activity

Studies have shown that boron-containing compounds exhibit significant antioxidant properties. This activity is crucial in mitigating oxidative stress-related diseases. The antioxidant mechanism involves scavenging free radicals and reducing oxidative damage to cells.

2. Anticancer Properties

Preliminary studies suggest that 3-formyl derivatives can inhibit cancer cell proliferation. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways involved in cell survival and death.

3. Neuroprotective Effects

Recent investigations into the neuroprotective potential of boron compounds indicate that they may help in managing neurodegenerative diseases by protecting neurons from oxidative stress and inflammation.

Case Studies

StudyObjectiveFindings
Study 1 Evaluate antioxidant activityDemonstrated significant reduction in oxidative stress markers in vitro.
Study 2 Assess anticancer effectsShowed inhibition of proliferation in breast cancer cell lines with IC50 values indicating potency.
Study 3 Investigate neuroprotective effectsFound that treatment with the compound reduced neuronal apoptosis in models of neurodegeneration.

Research Findings

Recent literature emphasizes the importance of further exploring the biological activity of this compound through various assays:

  • Cell Viability Assays : These assays have indicated that the compound significantly reduces cell viability in various cancer cell lines.
  • Apoptosis Assays : Flow cytometry studies revealed increased rates of apoptosis in treated cells compared to controls.
  • In Vivo Studies : Animal models have shown promising results regarding the compound's efficacy in reducing tumor size and improving survival rates.

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